RCS-4

Übersicht

Beschreibung

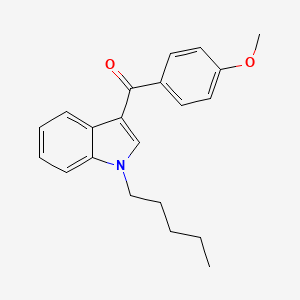

RCS-4 (exempt preparation) is a synthetic cannabinoid that is structurally similar to known cannabinoids. It is often used as an analytical reference standard in forensic and toxicology research. The compound is known by its formal name, (4-methoxyphenyl)(1-pentylindol-3-yl)methanone, and has a molecular formula of C21H23NO2 . It has been found in various herbal incense products and is regulated as a Schedule I compound in the United States .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4-Methoxyphenyl)(1-Pentylindol-3-yl)methanon beinhaltet die Reaktion von 1-Pentylindol mit 4-Methoxybenzoylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann mittels Säulenchromatographie gereinigt, um die reine Verbindung zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von (4-Methoxyphenyl)(1-Pentylindol-3-yl)methanon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um Ausbeute und Reinheit zu erhöhen. Die Verwendung automatisierter Systeme und Hochdurchsatztechniken sorgt für eine konsistente Produktion der Verbindung. Das Endprodukt wird häufig als Lösung in Methanol formuliert, um die Anwendung in analytischen Anwendungen zu vereinfachen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(4-Methoxyphenyl)(1-Pentylindol-3-yl)methanon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone und Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.

Substitution: Die Methoxygruppe am Phenylring kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Für Substitutionsreaktionen werden Reagenzien wie Halogene und Nukleophile eingesetzt.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von (4-Methoxyphenyl)(1-Pentylindol-3-yl)methanon, wie z. B. hydroxylierte, carboxylierte und substituierte Analoga .

Wissenschaftliche Forschungsanwendungen

Background

Synthetic cannabinoids like RCS-4 have emerged as alternatives to traditional cannabis products, especially in light of legal restrictions on natural cannabinoids. Since its identification, this compound has been associated with recreational use and has been found in various herbal smoking blends. However, its pharmacological properties and metabolic pathways have also made it a subject of scientific inquiry.

Metabolite Profiling

One of the primary applications of this compound in scientific research is its metabolite profiling. A study conducted using human hepatocytes identified 18 metabolites of this compound, revealing significant insights into its biotransformation pathways. The metabolites were primarily hydroxylated and underwent various modifications such as demethylation and glucuronidation. This information is crucial for developing urine screening methods for detecting this compound use in clinical and forensic settings .

| Metabolite Type | Common Modifications |

|---|---|

| Hydroxylated | Demethylation |

| Carboxylated | Dealkylation |

| Glucuronidated | Sulfation |

Structure-Activity Relationships

Research has also focused on the structure-activity relationships (SAR) of this compound and its analogs. Studies have demonstrated that this compound exhibits agonist activity at both CB1 and CB2 receptors, with varying efficacy across different regioisomers and homologues. This exploration aids in understanding how structural modifications can influence receptor affinity and activity, providing valuable insights for drug design .

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated to understand its clearance rates compared to other cannabinoids like THC. Findings suggest that this compound has a distinct pharmacokinetic behavior that may influence its effects and potential for abuse .

Clinical Applications

Currently, there are no documented therapeutic applications for this compound; however, understanding its pharmacological effects is vital for assessing potential risks associated with its use. Clinical studies have reported symptoms related to this compound intoxication, including tachycardia and nausea, which highlight the need for awareness among healthcare providers regarding synthetic cannabinoids .

Detection in Biological Samples

The identification of metabolites derived from this compound is essential for forensic toxicology. Given that the parent compound may not be present in biological samples, the ability to detect specific metabolites allows for effective monitoring of substance use in both clinical and legal contexts .

Case Studies

Several case studies have documented instances of this compound use leading to acute intoxication scenarios in emergency departments. These cases underline the compound's potential health risks and the importance of developing reliable detection methods for forensic investigations .

Wirkmechanismus

RCS-4 exerts its effects by acting as a potent agonist at cannabinoid receptors, specifically CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of natural cannabinoids like tetrahydrocannabinol. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects .

Vergleich Mit ähnlichen Verbindungen

(4-Methoxyphenyl)(1-Pentylindol-3-yl)methanon gehört zu einer Klasse synthetischer Cannabinoide, die mehrere ähnliche Verbindungen umfasst, wie z. B.:

- RCS-2

- RCS-3

- RCS-2-C4

- RCS-3-C4

- RCS-4-C4

Diese Verbindungen teilen einen ähnlichen Kernstruktur, unterscheiden sich jedoch in ihren Seitenketten und funktionellen Gruppen. (4-Methoxyphenyl)(1-Pentylindol-3-yl)methanon ist einzigartig in seinem spezifischen Substitutionsschema, das zu seinem einzigartigen pharmakologischen Profil beiträgt. Im Vergleich zu seinen Analoga hat (4-Methoxyphenyl)(1-Pentylindol-3-yl)methanon eine potente Agonistenaktivität sowohl an CB1- als auch an CB2-Rezeptoren gezeigt .

Biologische Aktivität

RCS-4, chemically known as 2-(4-methoxyphenyl)-1-(1-pentyl-indol-3-yl)methanone, is a synthetic cannabinoid that has garnered attention due to its potent activity as a cannabinoid receptor agonist. This article delves into the biological activity of this compound, focusing on its metabolic pathways, pharmacokinetics, and implications for clinical and forensic applications.

Metabolic Pathways

The metabolism of this compound has been extensively studied, revealing a complex array of metabolites formed through various biotransformation processes. A significant study incubated this compound with human hepatocytes, leading to the identification of 18 distinct metabolites . The primary metabolic pathways include:

- Hydroxylation : This is the most common transformation observed, leading to several hydroxylated metabolites.

- O-Demethylation : This reaction generates major metabolites and is frequently followed by glucuronidation.

- Carboxylation and Dealkylation : These transformations also contribute to the metabolic profile of this compound.

- Sulfation : An additional sulfated metabolite was identified, highlighting the diversity of metabolic products.

The detailed metabolic scheme derived from this study is essential for understanding how this compound is processed in the body and is critical for developing detection methods in clinical and forensic settings .

Pharmacokinetics

Pharmacokinetic studies have provided insights into the clearance rates and distribution of this compound. In a comparative analysis with other synthetic cannabinoids like THC and JWH-210, this compound exhibited distinct pharmacokinetic properties:

| Compound | Clearance (L/min/kg) |

|---|---|

| THC | 0.042 |

| JWH-210 | 0.048 |

| This compound | 0.093 |

This data indicates that this compound has a relatively higher clearance rate compared to THC and JWH-210, suggesting differences in how these compounds are metabolized and eliminated from the body .

Case Studies and Clinical Implications

The identification of metabolites is crucial for clinical toxicology, especially when parent compounds are not detectable in urine samples. Studies have shown that while parent this compound may not be present in urine, its metabolites—such as glucuronides of hydroxylated forms—can be detected for extended periods post-consumption. For instance:

- N-Hydroxypentyl Glucuronide : Detectable for at least 6 hours.

- O-Demethyl-Hydroxy Metabolites : Detectable for about 4 hours.

These findings emphasize the importance of metabolite profiling in confirming this compound use in both clinical and forensic investigations .

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCYJKDWRUIFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158820 | |

| Record name | RCS-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In ethanol, approximately 0.3 mg/mL; in DMSO and DMF, approximately 1 mg/mL | |

| Record name | RCS-4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

1345966-78-0 | |

| Record name | RCS 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345966-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RCS-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RCS-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1345966-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RCS-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6911BZ2UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RCS-4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary target of RCS-4?

A1: this compound acts as a potent agonist of the cannabinoid type I receptor (CB1), primarily found in the central nervous system. [] This interaction is responsible for the psychoactive effects associated with this compound consumption.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C21H23NO2, and its molecular weight is 321.41 g/mol. []

Q3: Is there spectroscopic data available for this compound?

A3: Yes, researchers have reported ultraviolet (UV) spectra, nuclear magnetic resonance (NMR) data, and mass spectral data for this compound. These data are crucial for the identification and characterization of this compound in various matrices. [, ]

Q4: How does the structure of this compound contribute to its activity?

A4: this compound's structure, featuring an indole ring, a pentyl chain, and a methoxybenzoyl group, is crucial for its interaction with CB1 receptors. Modifications to these structural elements can significantly impact its binding affinity, potency, and selectivity. [, ]

Q5: What happens when the structure of this compound is modified?

A5: Even slight structural modifications, like changing the position of the methoxy group, can lead to changes in binding affinity to cannabinoid receptors. For example, the positional isomer of this compound, (2-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone (compound 1 in the referenced study), has shown different binding affinity compared to this compound. []

Q6: Are there any strategies to improve the stability of this compound in formulations?

A6: While specific formulation strategies haven't been extensively reported for this compound, researchers and pharmaceutical scientists could explore various approaches to enhance its stability, solubility, and bioavailability. These strategies may include using appropriate excipients, developing specific drug delivery systems, or modifying the chemical structure to improve stability.

Q7: What is the ADME profile of this compound?

A7: Research indicates that this compound is rapidly metabolized in the body, with its metabolites being the primary target for detection in urine analysis. [, , , ] Parent this compound is rarely found in urine samples, highlighting its extensive metabolism. [, ] More detailed studies on absorption, distribution, metabolism, and excretion are needed to fully understand the pharmacokinetic profile of this compound.

Q8: What is the duration of detection for this compound metabolites in urine?

A8: The detectability of specific this compound metabolites in urine varies. For instance, the glucuronides of the N-hydroxypentyl and hydroxy-methoxyphenyl metabolites can be detected for at least 6 hours post-administration, while the glucuronides of the O-demethyl-hydroxy metabolites are detectable for approximately 4 hours. []

Q9: What in vitro models have been used to study this compound?

A9: Researchers have utilized human hepatocyte cultures to investigate the metabolism of this compound. [, , ] These in vitro models provide valuable insights into the metabolic pathways and potential biomarkers for detecting this compound consumption.

Q10: What analytical techniques are commonly employed for this compound detection and quantification?

A10: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly in tandem with high-resolution mass spectrometry (HR-MS), are widely used for the identification and quantification of this compound and its metabolites in various matrices. [, , , , , , ]

Q11: Have analytical methods for this compound been validated?

A11: Yes, researchers and analytical laboratories have developed and validated various methods for this compound analysis in biological matrices, including urine and serum. These methods typically undergo rigorous validation procedures to ensure accuracy, precision, specificity, and sensitivity for reliable detection and quantification of this compound and its metabolites. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.